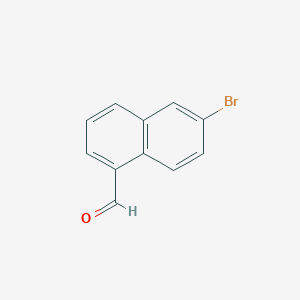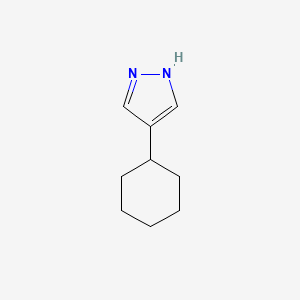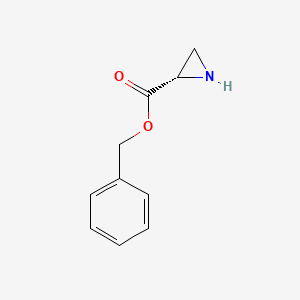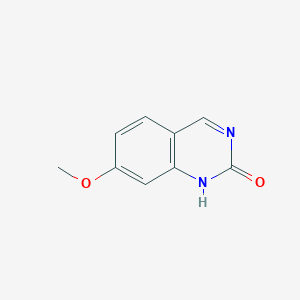
4-Methoxy-2-methylquinoline
Übersicht
Beschreibung
4-Methoxy-2-methylquinoline is a heterocyclic compound with the chemical formula C11H9NO. It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Quinolines find applications in both natural and synthetic compounds, making them essential in various fields, including industrial chemistry and drug discovery .
Synthesis Analysis
Several synthetic methods exist for obtaining 4-methoxy-2-methylquinoline. Notably, the Doebner–von Miller protocol is widely used. Other classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions contribute to the construction and functionalization of this scaffold .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Key Intermediates : 4-Methoxy-2-methylquinoline is used in synthesizing intermediates like 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, which is a critical component in β-benzamido TACE inhibitors. This synthesis is considered convenient, efficient, and cost-effective (Xing, 2009).
Biological and Pharmacological Applications
- Antileishmanial Activity : Lepidines, derivatives of 4-Methoxy-2-methylquinoline, have been studied for their antileishmanial activity. They have shown to be significantly more effective than standard treatments in certain cases (Kinnamon et al., 1978).
- Antibacterial Activity : Some 4-aminoquinolines, including those substituted at the 5- and 6-position with methoxy-groups, have shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
- Cancer Treatment : Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, related to 4-Methoxy-2-methylquinoline, have shown potential as tubulin-polymerization inhibitors, which are crucial in cancer treatment (Wang et al., 2014). Another study identified a derivative of 4-Methoxy-2-methylquinoline as an anticancer lead, showing significant inhibition of tumor growth (Cui et al., 2017).
Environmental and Analytical Applications
- Biodegradation by Soil Bacteria : A soil bacterium, strain Lep1, was identified to utilize 4-methylquinoline, a related compound, as a carbon and energy source, demonstrating its potential in bioremediation of contaminated environments (Sutton et al., 1996).
Eigenschaften
IUPAC Name |
4-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDZKZXIGHWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574163 | |
| Record name | 4-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylquinoline | |
CAS RN |
31835-53-7 | |
| Record name | 4-Methoxy-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31835-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







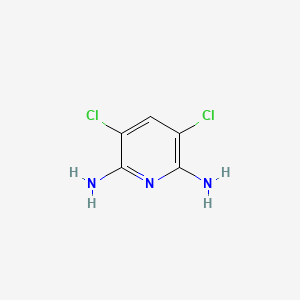
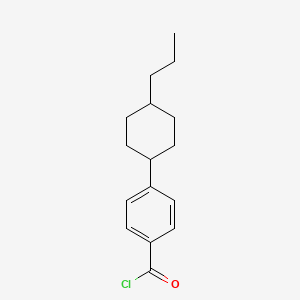
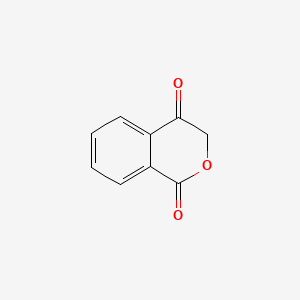

![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)

